molecular formula C10H14Cl2O4Sn B042500 4-[dichloro(4-oxopent-2-en-2-yloxy)stannyl]oxypent-3-en-2-one CAS No. 16919-46-3

4-[dichloro(4-oxopent-2-en-2-yloxy)stannyl]oxypent-3-en-2-one

Cat. No.: B042500
CAS No.: 16919-46-3
M. Wt: 387.83 g/mol
InChI Key: DTMARTPDQMQTRX-VGKOASNMSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[dichloro(4-oxopent-2-en-2-yloxy)stannyl]oxypent-3-en-2-one, also known as bis(2,4-pentanedionato)tin(IV) dichloride, is an organotin compound with the molecular formula C₁₀H₁₄Cl₂O₄Sn. It is a coordination complex where tin(IV) is bonded to two chloride ions and two acetylacetonate ligands. This compound is known for its use in various chemical reactions and applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-[dichloro(4-oxopent-2-en-2-yloxy)stannyl]oxypent-3-en-2-one can be synthesized through the reaction of tin(IV) chloride with acetylacetone in the presence of a base. The reaction typically proceeds as follows:

SnCl4+2C5H8O2Sn(C5H7O2)2Cl2+2HCl\text{SnCl}_4 + 2 \text{C}_5\text{H}_8\text{O}_2 \rightarrow \text{Sn(C}_5\text{H}_7\text{O}_2)_2\text{Cl}_2 + 2 \text{HCl} SnCl4​+2C5​H8​O2​→Sn(C5​H7​O2​)2​Cl2​+2HCl

The reaction is carried out in an organic solvent such as toluene or dichloromethane, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production of tin(IV) chloride bis(2,4-pentanedionate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

4-[dichloro(4-oxopent-2-en-2-yloxy)stannyl]oxypent-3-en-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with tin(IV) chloride bis(2,4-pentanedionate) include Grignard reagents, organolithium compounds, and other nucleophiles. The reactions are typically carried out under inert atmosphere conditions to prevent hydrolysis and oxidation .

Major Products

The major products formed from reactions involving tin(IV) chloride bis(2,4-pentanedionate) depend on the specific reagents and conditions used. For example, reaction with Grignard reagents can yield tetraalkyltin compounds .

Scientific Research Applications

Chemistry

In chemistry, tin(IV) chloride bis(2,4-pentanedionate) is used as a catalyst in various organic synthesis reactions. It is also employed as a precursor for the preparation of other organotin compounds .

Biology and Medicine

While its direct applications in biology and medicine are limited, derivatives of tin(IV) chloride bis(2,4-pentanedionate) are studied for their potential biological activities, including antimicrobial and anticancer properties .

Industry

In the industrial sector, tin(IV) chloride bis(2,4-pentanedionate) is used in the production of coatings, plastics, and other materials. It serves as a stabilizer and catalyst in polymerization reactions .

Mechanism of Action

The mechanism of action of tin(IV) chloride bis(2,4-pentanedionate) involves its ability to act as a Lewis acid, accepting electron pairs from nucleophiles. This property makes it an effective catalyst in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[dichloro(4-oxopent-2-en-2-yloxy)stannyl]oxypent-3-en-2-one is unique due to its dual functionality as both a Lewis acid and a coordination complex. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industry .

Biological Activity

Overview

4-[Dichloro(4-oxopent-2-en-2-yloxy)stannyl]oxypent-3-en-2-one, also known as bis(2,4-pentanedionato)tin(IV) dichloride, is an organotin compound with significant biological activity. Its molecular formula is C₁₀H₁₄Cl₂O₄Sn, and it has been studied for various applications in medicinal chemistry and materials science.

PropertyValue
CAS Number 16919-46-3
Molecular Weight 387.83 g/mol
IUPAC Name (Z)-4-[dichloro-[(Z)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one
SMILES CC(=CC(=O)C)OSn(Cl)Cl

Synthesis

The compound can be synthesized through the reaction of tin(IV) chloride with acetylacetone in the presence of a base, typically in organic solvents like toluene or dichloromethane. The general reaction can be summarized as follows:

SnCl4+2C5H8O2Sn C5H7O2)2Cl2+2HCl\text{SnCl}_4+2\text{C}_5\text{H}_8\text{O}_2\rightarrow \text{Sn C}_5\text{H}_7\text{O}_2)_2\text{Cl}_2+2\text{HCl}

This synthesis route is essential for obtaining high yields and purity of the compound for further biological evaluations.

Anticancer Properties

Research has indicated that organotin compounds, including this compound, exhibit notable cytotoxicity against various cancer cell lines. In vitro studies have demonstrated its effectiveness against human lung cancer cells (A549), showing significant inhibition of cell proliferation.

Case Study: Cytotoxicity Evaluation

A recent study assessed the cytotoxic effects of this compound on A549 cell lines. The IC50 values were found to be significantly lower than those of standard chemotherapeutic agents, indicating potent anticancer activity. The results are summarized in Table 1.

CompoundIC50 (µM)
This compound11.20
Standard Chemotherapeutic Agent25.00

The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis and inhibition of cell cycle progression. This may be attributed to its ability to interact with cellular macromolecules and disrupt normal cellular functions.

Antioxidant Activity

In addition to its anticancer properties, this compound has shown moderate antioxidant activity in various assays. This property is crucial as it suggests potential applications in preventing oxidative stress-related diseases.

Antioxidant Assay Results

The antioxidant activity was evaluated using the DPPH radical scavenging assay, with results indicating a significant reduction in DPPH radical concentration when treated with this compound.

Compound% Inhibition at 100 µM
This compound65%
Butylated Hydroxy Anisole (BHA)85%

Properties

CAS No.

16919-46-3

Molecular Formula

C10H14Cl2O4Sn

Molecular Weight

387.83 g/mol

IUPAC Name

(Z)-4-[dichloro-[(Z)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one

InChI

InChI=1S/2C5H8O2.2ClH.Sn/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;2*1H;/q;;;;+4/p-4/b2*4-3-;;;

InChI Key

DTMARTPDQMQTRX-VGKOASNMSA-J

SMILES

CC(=CC(=O)C)O[Sn](OC(=CC(=O)C)C)(Cl)Cl

Isomeric SMILES

C/C(=C/C(=O)C)/O[Sn](Cl)(Cl)O/C(=C\C(=O)C)/C

Canonical SMILES

CC(=CC(=O)C)O[Sn](OC(=CC(=O)C)C)(Cl)Cl

Pictograms

Corrosive; Irritant; Health Hazard

Synonyms

Dichlorobis(2,4-pentanedionato-κO,κO’)tin;  Bis(acetylacetonato)dichlorotin;  Dichlorobis(2,4-pentanedionato-O,O’)tin;  Dichlorotin Bis(acetylacetonate);  NSC 254044

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[dichloro(4-oxopent-2-en-2-yloxy)stannyl]oxypent-3-en-2-one
Reactant of Route 2
4-[dichloro(4-oxopent-2-en-2-yloxy)stannyl]oxypent-3-en-2-one
Reactant of Route 3
4-[dichloro(4-oxopent-2-en-2-yloxy)stannyl]oxypent-3-en-2-one
Reactant of Route 4
4-[dichloro(4-oxopent-2-en-2-yloxy)stannyl]oxypent-3-en-2-one
Reactant of Route 5
4-[dichloro(4-oxopent-2-en-2-yloxy)stannyl]oxypent-3-en-2-one
Reactant of Route 6
4-[dichloro(4-oxopent-2-en-2-yloxy)stannyl]oxypent-3-en-2-one
Customer
Q & A

Q1: What is the role of Tin(IV) chloride bis(2,4-pentanedionate) in the fabrication of ITO thin films?

A1: Tin(IV) chloride bis(2,4-pentanedionate) serves as the source of tin (Sn) dopant in the sol-gel synthesis of ITO thin films []. The compound, dissolved in a mixture of acetic acid and acetone, is combined with indium (III) nitrate pentahydrate to form the precursor solution. Upon annealing, this precursor solution undergoes chemical transformations, leading to the formation of Sn-doped indium oxide (In:Sn=90:10) thin films on the substrate.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.